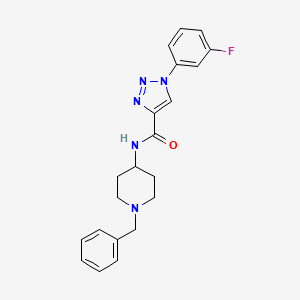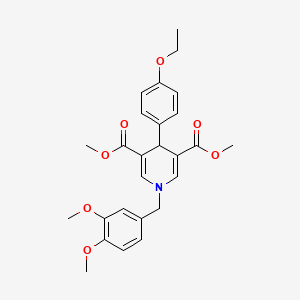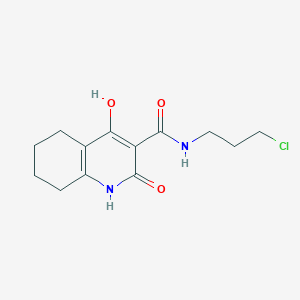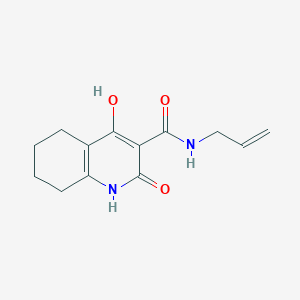![molecular formula C21H20N4O3 B14964734 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14964734.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with a piperidine ring and a furylmethyl group
準備方法
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a sequential chlorination/demethylation, followed by intramolecular cyclization of 3-(2-methoxyphenyl)quinolin-4(1H)ones.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Furylmethyl Group: This step involves the reaction of the intermediate with furylmethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using metal-free and mild reaction conditions to ensure efficiency and environmental sustainability .
化学反応の分析
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the furylmethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antileukemia agent due to its ability to inhibit specific cancer cell lines.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a neuroprotective agent.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of kinase activity and modulation of signaling pathways related to cell growth and survival .
類似化合物との比較
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds such as:
Benzofuro[3,2-c]quinolines: These compounds also exhibit antileukemia activity and share a similar core structure.
Furo[3,2-c]pyridines: Known for their wide range of biological activities, including anticancer and antibacterial properties.
Benzofuro[3,2-d]pyrimidin-4-yl derivatives: These compounds have been studied for their potential neuroprotective and antiproliferative effects.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
特性
分子式 |
C21H20N4O3 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-12-15-4-3-11-27-15)14-7-9-25(10-8-14)20-19-18(23-13-24-20)16-5-1-2-6-17(16)28-19/h1-6,11,13-14H,7-10,12H2,(H,22,26) |
InChIキー |
ORSJTJLCIOABQS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC4=C3OC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B14964651.png)
![N-(3-Fluoro-4-methylphenyl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B14964659.png)

![N-(2-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964669.png)
![Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B14964674.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B14964681.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14964702.png)
![N-ethyl-1-(6-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14964718.png)
![N-(3-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14964725.png)

![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964741.png)
![N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964743.png)

